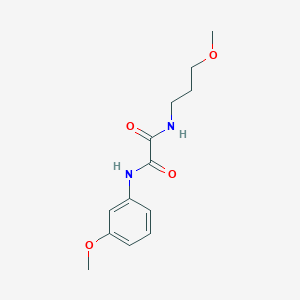![molecular formula C23H26N4O4S B11631929 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide](/img/structure/B11631929.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrimidine ring, a sulfonamide group, and a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting acetylacetone with guanidine in the presence of a base.
Sulfonamide Formation: The pyrimidine derivative is then reacted with sulfonyl chloride to form the sulfonamide group.
Coupling with Phenyl Butanamide: The final step involves coupling the sulfonamide derivative with 4-(3-methylphenoxy)butanamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Aplicaciones Científicas De Investigación
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
- 2-Pyrimidinamine, 4,6-dimethyl-
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)
Uniqueness
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C23H26N4O4S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-16-6-4-7-20(14-16)31-13-5-8-22(28)26-19-9-11-21(12-10-19)32(29,30)27-23-24-17(2)15-18(3)25-23/h4,6-7,9-12,14-15H,5,8,13H2,1-3H3,(H,26,28)(H,24,25,27) |
Clave InChI |
HZYUHKRJILKWRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(4-bromo-2-fluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631854.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631864.png)
![2-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11631868.png)

![4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11631883.png)
![3-(3-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631890.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631900.png)
![[(4,5-dimethoxy-7,11,12-trioxo-1,2,2b,8,9,9a,9b,10,11,12-decahydro-7H-2a,10-methano-6b,12a-diazacyclobuta[4,5]cycloocta[1,2,3-jk]fluoren-9-yl)oxy]acetic acid](/img/structure/B11631904.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631917.png)
![N-[(4-chlorophenyl)sulfonyl]-3-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11631923.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631930.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11631938.png)

